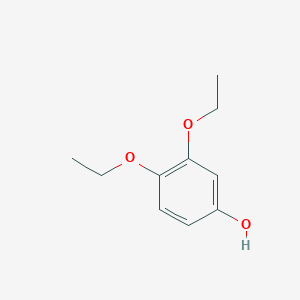

3,4-Diethoxyphenol

Beschreibung

3,4-Diethoxyphenol is a phenolic compound characterized by a benzene ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex aromatic ethers. For example, Alexander Shulgin and Ann Shulgin documented its use in synthesizing 1,2,4-triethoxybenzene via alkylation with ethyl bromide, achieving a yield of 9.1 g, albeit with residual unreacted phenol . The compound’s ethoxy substituents enhance lipophilicity compared to hydroxylated analogs, influencing its solubility and reactivity in pharmaceutical and industrial applications.

Eigenschaften

CAS-Nummer |

65383-59-7 |

|---|---|

Molekularformel |

C10H14O3 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

3,4-diethoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |

InChI-Schlüssel |

RNNDNIWAVXLNHZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenol

Structural Features : Substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.

Molecular Formula : C₈H₁₀O₃ .

Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Features: Contains two hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid (-CH₂CH₂COOH) side chain. Molecular Formula: C₉H₈O₄ . Key Differences:

3,4-Dinitrophenol

Structural Features: Nitro (-NO₂) groups at the 3- and 4-positions. Molecular Formula: C₆H₄N₂O₅ . Key Differences:

- Reactivity : Nitro groups are strongly electron-withdrawing, making this compound highly acidic (pKa ~4.0) and reactive.

- Toxicity: Known as a metabolic uncoupler, historically used in pesticides and explosives, but restricted due to acute toxicity .

β-(3,4-Dimethoxyphenyl)ethylamine

Structural Features: A phenethylamine derivative with methoxy groups at the 3- and 4-positions. Molecular Formula: C₁₀H₁₅NO₂ . Key Differences:

- Functional Group : Contains an ethylamine side chain instead of a hydroxyl group, altering its biological activity (e.g., dopaminergic effects).

- Applications : Investigated as a pharmaceutical intermediate, particularly in neurological drug development .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s ethoxy groups facilitate alkylation reactions, as demonstrated in Shulgin’s synthesis of triethoxybenzene, though residual phenol indicates optimization challenges .

- Biological Activity: Methoxy and ethoxy analogs exhibit divergent bioactivity profiles. For instance, caffeic acid’s hydroxyl groups confer antioxidant properties, while 3,4-dinitrophenol’s nitro groups contribute to toxicity .

- Industrial Relevance : Lipophilicity in ethoxy derivatives enhances suitability for hydrophobic matrices in coatings or drug delivery systems, contrasting with the water-soluble caffeic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.